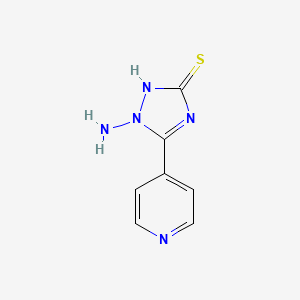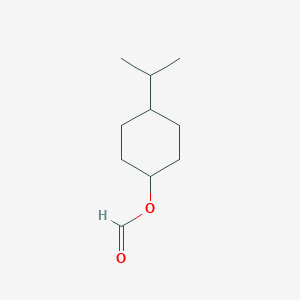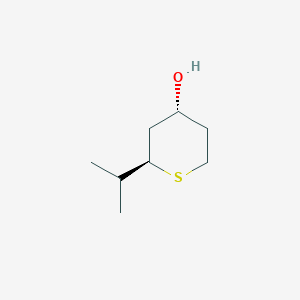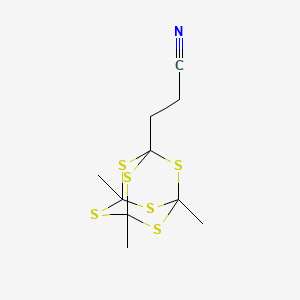
N-Phenyl-N-(1-(phenylimino)ethyl)-N'-m-nitrophenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Phenyl-N-(1-(phenylimino)ethyl)-N’-m-nitrophenylurea is a complex organic compound that belongs to the class of ureas This compound is characterized by the presence of phenyl groups and a nitrophenyl group attached to a urea backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-N-(1-(phenylimino)ethyl)-N’-m-nitrophenylurea typically involves the condensation of 4-aminodiphenylamine with acetophenone in the presence of a catalyst. The reaction conditions often include the use of a solid acid catalyst to facilitate the condensation process . The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of N-Phenyl-N-(1-(phenylimino)ethyl)-N’-m-nitrophenylurea may involve large-scale batch or continuous processes. The use of environmentally friendly catalysts and solvents is preferred to minimize the environmental impact. The final product is purified through crystallization or chromatography techniques to achieve high purity levels.
化学反応の分析
Types of Reactions
N-Phenyl-N-(1-(phenylimino)ethyl)-N’-m-nitrophenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The phenyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Acid or base catalysts for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted phenyl compounds. The specific products depend on the reaction conditions and reagents used.
科学的研究の応用
N-Phenyl-N-(1-(phenylimino)ethyl)-N’-m-nitrophenylurea has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-Phenyl-N-(1-(phenylimino)ethyl)-N’-m-nitrophenylurea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Similar compounds to N-Phenyl-N-(1-(phenylimino)ethyl)-N’-m-nitrophenylurea include:
- N-Phenyl-N-(1-(phenylimino)ethyl)-N’-phenylurea
- N-Phenyl-N-(1-(phenylimino)ethyl)-N’-p-nitrophenylurea
- N-Phenyl-N-(1-(phenylimino)ethyl)-N’-o-nitrophenylurea
Uniqueness
N-Phenyl-N-(1-(phenylimino)ethyl)-N’-m-nitrophenylurea is unique due to the presence of the m-nitrophenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.
特性
CAS番号 |
73840-12-7 |
|---|---|
分子式 |
C21H18N4O3 |
分子量 |
374.4 g/mol |
IUPAC名 |
1-(C-methyl-N-phenylcarbonimidoyl)-3-(3-nitrophenyl)-1-phenylurea |
InChI |
InChI=1S/C21H18N4O3/c1-16(22-17-9-4-2-5-10-17)24(19-12-6-3-7-13-19)21(26)23-18-11-8-14-20(15-18)25(27)28/h2-15H,1H3,(H,23,26) |
InChIキー |
GTOHUYRXZMYIOT-UHFFFAOYSA-N |
正規SMILES |
CC(=NC1=CC=CC=C1)N(C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Methyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid methyl ester](/img/structure/B13799856.png)
![N-[2-(3-methyl-1,3-diazinan-1-yl)ethyl]aniline;oxalic acid](/img/structure/B13799860.png)


![1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole(9CI)](/img/structure/B13799866.png)




![N-[(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamic acid benzyl ester](/img/structure/B13799891.png)


